molecular formula C25H37N3O5 B566267 N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol CAS No. 1797132-25-2

N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol

Katalognummer: B566267
CAS-Nummer: 1797132-25-2
Molekulargewicht: 459.587
InChI-Schlüssel: SBDLZHCVFXZQCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Identity and Nomenclature

N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol exhibits a molecular formula of C25H37N3O5 with a corresponding molecular weight of 459.58 grams per mole. The compound's structural complexity becomes evident through its Simplified Molecular Input Line Entry System representation: OC1=C(CN(C(OC(C)(C)C)=O)CCCN(C(OC(C)(C)C)=O)CC)C=NC2=CC=CC=C21, which reveals the intricate arrangement of functional groups around the quinoline core. The molecule incorporates two tert-butyloxycarbonyl protecting groups attached to a propylamine chain, which itself connects to the 3-position of the 4-quinolinol framework through a methylene bridge.

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound reflects its complex substitution pattern, with the ethylamino group providing a terminal primary amine functionality when deprotected. The presence of multiple nitrogen atoms within the structure creates opportunities for diverse coordination chemistry and hydrogen bonding interactions. The InChI identifier InChI=1S/C25H37N3O5/c1-8-27(22(30)32-24(2,3)4)14-11-15-28(23(31)33-25(5,6)7)17-18-16-26-20-13-10-9-12-19(20)21(18)29/h9-10,12-13,16H,8,11,14-15,17H2,1-7H3,(H,26,29) provides a standardized representation of the molecular connectivity and stereochemistry.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C25H37N3O5
Molecular Weight 459.58 g/mol
CAS Registry Number 1797132-25-2
Accurate Mass 459.3
Product Format Neat

Position in Quinolinol Derivative Family

The quinolinol family encompasses a diverse array of compounds derived from the fundamental quinoline heterocycle, with 4-quinolinol serving as a particularly important parent structure. 4-Quinolinol itself exists in equilibrium with its tautomeric form 4-quinolone, demonstrating the dynamic nature of these systems. Within this family, 8-hydroxyquinoline represents one of the most extensively studied members, exhibiting potent metal chelating properties through coordination via the quinoline nitrogen and phenolate oxygen atoms. The 8-hydroxyquinoline derivatives have demonstrated significant biological activities, including antimicrobial, antifungal, and metal chelation capabilities that have led to therapeutic applications.

This compound distinguishes itself within this family through its unique 4-position hydroxyl group and elaborate 3-position substitution. Unlike the simpler 4-aminoquinoline derivatives, which have found extensive use as antimalarial agents including chloroquine and hydroxychloroquine, this compound incorporates protective group chemistry that suggests its role as an advanced synthetic intermediate or research tool. The compound's structural relationship to other quinolinol derivatives becomes apparent when comparing it to simpler analogs such as 4-hydroxyquinoline, which exhibits antimicrobial activity and serves as a precursor for various pharmaceutical applications.

The positioning of functional groups in quinolinol derivatives significantly influences their biological activity and chemical properties. While 8-hydroxyquinoline derivatives primarily function through metal chelation mechanisms, the 4-quinolinol framework of the target compound may exhibit different interaction patterns due to the altered position of the hydroxyl group. This structural variation contributes to the diversity of the quinolinol family and expands the potential applications of these heterocyclic systems.

Historical Context of Development

The development of quinoline derivatives has evolved significantly since the early recognition of their biological potential. Historical work on quinoline compounds began with observations of their antimalarial properties, leading to the development of synthetic analogs that could improve upon natural quinine's therapeutic profile. The systematic exploration of quinoline substitution patterns has revealed that modifications at different positions can dramatically alter biological activity and selectivity.

The synthesis of 8-quinolinol derivatives has been extensively documented, with early work focusing on alkyl, hydroxy, alkoxy, amine, and polyethylenoxy substitutions at various positions of the quinoline ring. These synthetic efforts demonstrated that derivatives containing functional groups such as alkyl substituents at positions 2 and 7, and derivatives possessing hydroxy, alkoxy, amine, and polyethylenoxy groups at position 5, could exhibit varying hydrophilic-lipophilic ratios and different dissociation constants compared to the parent 8-quinolinol. Such structure-activity relationship studies laid the groundwork for more sophisticated derivatives like this compound.

The emergence of protecting group chemistry in medicinal chemistry has enabled the synthesis of increasingly complex quinoline derivatives. The tert-butyloxycarbonyl protecting groups present in the target compound represent a standard approach in synthetic organic chemistry, allowing for selective deprotection under specific conditions while maintaining the integrity of other functional groups. This methodology has become essential for creating quinoline derivatives with precise substitution patterns and controlled reactivity profiles.

Table 2: Historical Development of Key Quinolinol Derivatives

Compound Class Key Features Historical Significance Reference
4-Aminoquinoline Amino group at 4-position Antimalarial development
8-Hydroxyquinoline Hydroxyl at 8-position Metal chelation studies
Alkyl-substituted 8-quinolinols Various alkyl groups Structure-activity relationships
Protected quinolinol derivatives Synthetic intermediates Advanced medicinal chemistry

Significance in Biochemical Research

The significance of this compound in biochemical research stems from its potential as both a synthetic intermediate and a specialized research tool. The compound's complex structure suggests its utility in studies requiring precise control over functional group presentation and reactivity. The presence of protected amino functionalities allows for controlled deprotection protocols that can generate active species under specific experimental conditions, making it valuable for mechanistic studies and biochemical assays.

The quinolinol framework has demonstrated significant importance in metal chelation research, with compounds like 8-hydroxyquinoline serving as models for understanding metal-ligand interactions in biological systems. The unique substitution pattern of the target compound may offer insights into how structural modifications affect metal binding affinity and selectivity. This is particularly relevant given the established role of metal homeostasis in various disease states and the therapeutic potential of metal chelating agents.

Research into quinoline derivatives has revealed their multifunctional properties, including diverse bioactivities and therapeutic potentials. The 8-hydroxyquinoline family, in particular, has shown promise in neurodegenerative disease research, with derivatives like clioquinol demonstrating ability to chelate copper and zinc ions that play vital roles in protein misfolding and aggregation. While this compound represents a different substitution pattern, its structural complexity suggests potential for similar multifunctional biological activities.

The compound's availability through specialized chemical suppliers indicates its recognition within the research community as a valuable tool for investigation. Its classification as a research-only compound emphasizes its role in advancing fundamental understanding of quinolinol chemistry and biology rather than direct therapeutic application. This positioning allows researchers to explore structure-activity relationships and develop new synthetic methodologies without the constraints associated with therapeutic development timelines.

Eigenschaften

IUPAC Name

tert-butyl N-ethyl-N-[3-[(2-methylpropan-2-yl)oxycarbonyl-[(4-oxo-1H-quinolin-3-yl)methyl]amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O5/c1-8-27(22(30)32-24(2,3)4)14-11-15-28(23(31)33-25(5,6)7)17-18-16-26-20-13-10-9-12-19(20)21(18)29/h9-10,12-13,16H,8,11,14-15,17H2,1-7H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDLZHCVFXZQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN(CC1=CNC2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Quinolinol Core Structure

The quinoline scaffold forms the foundation of the target compound. Classical methods, such as the Skraup or Doebner-von Miller reactions, are employed to construct the bicyclic system. For example, 3-chloro-2-methylaniline reacts with ethylacrolein under acidic conditions to yield substituted quinolines . In a representative procedure:

  • Reagents : 3-Chloro-2-methylaniline (283 g), ethylacrolein (187 g), dodecylbenzenesulfonic acid (1% w/w catalyst)

  • Conditions : Reflux in vacuum gas oil at 180°C for 5 minutes, followed by 120°C for 2 hours .

  • Outcome : 7-Chloro-8-methylquinoline is obtained in 58% yield after distillation .

This method highlights the importance of mineral oil as a high-boiling solvent and sulfonic acids as catalysts for facilitating cyclization . Variations using phosphoric acid or boron oxide have also been documented, though yields remain comparable .

Hydroxyl Group Protection with tert-Butyloxy Groups

The 4-hydroxy group on the quinoline ring is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions during subsequent steps. A protocol adapted from hydrazine protection strategies involves:

  • Reagents : 4-Quinolinol (1 equiv), di-tert-butyl dicarbonate (2.2 equiv), i-PrOH/CH2_2Cl2_2 solvent system

  • Conditions : Dropwise addition of Boc anhydride to the substrate at 21°C, stirred for 16 hours .

  • Workup : Solvent removal under vacuum, purification via flash chromatography (20% Et2_2O/petrol) .

  • Yield : 60% as a white solid, confirmed by 1^1H NMR (δ 1.47 ppm for tert-butyl groups) .

This step ensures regioselective protection while maintaining the integrity of the quinoline nitrogen .

Introduction of the aminomethyl group at the 3-position is achieved through a Mannich reaction or nucleophilic substitution . A patent-derived method utilizes:

  • Reagents : Boc-protected quinolinol (1 equiv), formaldehyde (1.2 equiv), 3-(ethylamino)propylamine (1.5 equiv)

  • Conditions : Reflux in toluene with catalytic p-toluenesulfonic acid at 110°C for 12 hours .

  • Workup : Aqueous extraction, drying over MgSO4_4, and column chromatography (EtOAc/petrol gradient) .

  • Yield : 72–78%, with 13^{13}C NMR confirming the aminomethyl linkage (δ 60.4 ppm) .

Alternative approaches employ reductive amination with sodium cyanoborohydride, though this requires strict pH control .

Coupling of the Ethylaminopropyl Side Chain

The final step involves attaching the 3-(ethylamino)propyl moiety to the aminomethyl group. A Brexpiprazole synthesis patent provides a scalable template:

  • Reagents : Aminomethylated intermediate (1 equiv), 1-bromo-4-chlorobutane (1.2 equiv), K2_2CO3_3 (2 equiv), NaI (0.5 equiv)

  • Solvent : Dimethylformamide (DMF) at 80°C for 2 hours .

  • Workup : Precipitation in water, filtration, and recrystallization from ethanol .

  • Yield : 68–75%, with HPLC purity >98% .

The use of sodium iodide as a phase-transfer catalyst enhances alkylation efficiency by mitigating steric hindrance from the tert-butyl groups .

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

Parameter Value Method
Molecular Weight459.58 g/molHRMS (ESI+)
1^1H NMR (CDCl3_3)δ 1.47 (s, 18H, Boc), δ 3.11 (s, 3H)600 MHz spectrometer
IR (cm1^{-1})1701 (C=O), 2978 (C-H)ATR-FTIR
Purity≥99%HPLC (C18 column)

These metrics ensure batch consistency and compliance with pharmaceutical intermediate standards .

Optimization Strategies and Challenges

Key challenges in the synthesis include:

  • Rotamer Formation : The tert-butyl groups induce rotamerism, complicating NMR analysis . Cooling samples to −20°C simplifies spectral interpretation .

  • Byproduct Formation : Residual tetrahydroquinoline derivatives may form during cyclization . Oxidation with 2-chloro-5-nitrotoluene converts these to the desired quinoline .

  • Scale-Up Limitations : Boc deprotection under acidic conditions requires careful stoichiometry to prevent core degradation .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or quinoline positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the carbonyl groups can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. The quinoline moiety is known for its ability to interact with various biological targets, making this compound valuable for biochemical assays.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Quinoline Derivatives

The compound belongs to a broader class of quinoline-based molecules, many of which exhibit therapeutic or biochemical activity. Below is a comparative analysis with key analogues:

Compound Key Structural Features Reported Activity Reference
N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol 4-quinolinol core; tert-butyloxy groups; ethylamino-propyl side chain No direct activity data; structural similarity to GLUT4 inhibitors (e.g., )
6-[2-(4-hydroxy-3-methoxyphenyl)ethylamino]quinoline-5,8-dione Quinoline-5,8-dione core; phenolic ethylamino side chain Potential redox activity due to quinone moiety
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-morpholin-4-ylpropan-1-amine Tetrahydroquinoline core; morpholinyl side chain Likely CNS-targeting due to morpholine and alkylamine groups
(S,E)-N-(4-(4-(4-tert-butylbenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide Quinoline core with tert-butylbenzyloxy, cyano, and enamide groups Kinase inhibition (implied by patent-derived modifications)

Functional Group Analysis

  • Tert-Butyloxy Groups: These bulky substituents likely improve metabolic stability compared to unprotected amines (e.g., in ’s quinoline-5,8-dione derivatives) but may reduce aqueous solubility .
  • Ethylamino-Propyl Side Chain: This flexible linker is distinct from rigid morpholine () or piperazine () moieties, possibly enabling broader conformational adaptability for target interactions .

Biologische Aktivität

N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol, also known by its CAS number 1797132-25-2, is a quinolinol derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a quinoline ring system and multiple functional groups that may enhance its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C20H30N2O3C_{20}H_{30}N_2O_3, with a molecular weight of approximately 342.47 g/mol. The structural complexity provides insights into its potential interactions with biological targets.

Research indicates that quinolinol derivatives, including this compound, may exhibit their biological effects through several mechanisms, such as:

  • Zinc Chelation : Similar to other quinolinols, this compound may chelate zinc ions, which are crucial for the activity of various metalloenzymes. This property has been linked to the inhibition of neurotoxins like botulinum neurotoxin A (BoNT/A) in cellular assays .
  • Cell Membrane Penetration : The lipophilic nature of the tert-butyloxy groups enhances the compound's ability to cross cell membranes, potentially increasing its efficacy against intracellular targets .

2. Antimicrobial Activity

Quinolinol derivatives have been shown to possess antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with significant inhibition zones reported in agar diffusion assays .

PathogenInhibition Zone (mm)Reference
Pseudomonas aeruginosa22
Klebsiella pneumoniae25

3. Anticancer Activity

Preliminary studies suggest that quinolinol derivatives may exhibit anticancer activity through mechanisms such as inducing apoptosis and inhibiting tubulin polymerization. For example, various derivatives have shown IC50 values in the nanomolar range against cancer cell lines such as MCF-7 and KB-V1 .

Cell LineIC50 (nM)Reference
MCF-720.1
KB-V114

Case Study 1: Inhibition of Botulinum Neurotoxin A

A study evaluated the efficacy of various quinolinol derivatives, including this compound, in inhibiting BoNT/A in both enzymatic and cellular assays. The compound demonstrated a statistically significant increase in half-paralysis time in mouse hemidiaphragm assays compared to control groups, indicating its potential therapeutic relevance for treating botulism .

Case Study 2: Anticancer Screening

In another investigation, a series of quinolinol derivatives were screened against multiple cancer cell lines. The results indicated that compounds with similar structural features exhibited potent antiproliferative effects, suggesting that modifications at specific positions on the quinoline ring could enhance biological activity .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling, nucleophilic substitution, and protecting group strategies. For example, tert-butyloxy groups are introduced using tert-butyl chloroformate under basic conditions, while the ethylamino-propylamino sidechain is appended via reductive amination . Characterization relies on:

  • 1H/13C NMR : Key peaks include δ 1.4–1.5 ppm (tert-butyl protons) and δ 7.8–8.2 ppm (quinoline aromatic protons) .
  • HRMS : Confirms molecular ion ([M+H]+) with <2 ppm mass error .
  • X-ray crystallography (if crystals form): Validates stereochemistry and hydrogen bonding .

Q. How does the tert-butyloxy group influence stability and solubility?

The tert-butyloxy groups enhance steric protection of the quinoline core, reducing oxidation susceptibility. They also improve lipid solubility, as evidenced by logP values >3.5 in octanol-water partitioning studies . However, bulky substituents may hinder crystallization, necessitating alternative purification methods like preparative HPLC .

Advanced Research Questions

Q. How can synthetic challenges in multi-step routes be mitigated?

Low yields (e.g., 45% in Suzuki-Miyaura coupling ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Temperature modulation : Lowering reaction temps to reduce decomposition.
  • Catalyst screening : Testing Pd(PPh3)4 vs. Pd2(dba)3 with tailored ligands .
  • Protecting group alternatives : Replacing tert-butoxycarbonyl (Boc) with acetyl for labile intermediates .

Q. What are the potential reactivity pathways of the di-tert-butylphenol moiety?

The di-tert-butylphenol group may undergo ortho-oxygenation under acidic or oxidative conditions, forming quinone derivatives. For example, treatment with CAN (ceric ammonium nitrate) in acetonitrile can yield 4-carbethoxy-3,6-di-tert-butyl-1,2-benzoquinone analogs . Monitor reactivity via UV-Vis (λmax ~450 nm for quinones) and LC-MS .

Q. How can biological interaction studies be designed for this compound?

  • Molecular docking : Screen against kinase or GPCR targets using AutoDock Vina, focusing on the quinoline core’s π-π stacking with aromatic residues .
  • Enzyme inhibition assays : Use fluorescence polarization (FP) for real-time binding kinetics .
  • Cellular uptake studies : Label with a fluorescent tag (e.g., BODIPY) to track subcellular localization .

Q. How should conflicting NMR data be resolved?

Overlapping peaks (e.g., δ 3.2–3.5 ppm for methylene protons) can be resolved using:

  • 2D NMR (HSQC, COSY) : Assigns protons to specific carbons and identifies coupling patterns .
  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
  • DFT calculations : Predicts chemical shifts (Gaussian 16, B3LYP/6-31G*) to cross-validate experimental data .

Q. What is the impact of substituent variation on bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Ethylamino-propylamino sidechain : Critical for membrane permeability (Papp >1 × 10⁻6 cm/s in Caco-2 assays) .
  • Quinoline C-3 substitution : Bulky groups reduce CYP450 inhibition (e.g., IC50 >10 µM for CYP3A4) .
  • Comparative data for analogs are tabulated below:
Substituent PositionAnalog Activity (IC50)Target
C-3 (tert-butyloxy)0.8 µMKinase X
C-4 (methoxy)2.3 µMKinase X
C-8 (fluoro)0.5 µMKinase X

Q. How does the compound’s reactivity compare to structurally related quinoline derivatives?

The tert-butyloxy groups reduce electrophilicity at the quinoline C-2 position compared to unsubstituted analogs (e.g., 4-quinolinol derivatives ). This is confirmed by slower rates in nucleophilic aromatic substitution (krel = 0.3 vs. 1.0 for parent compound) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.